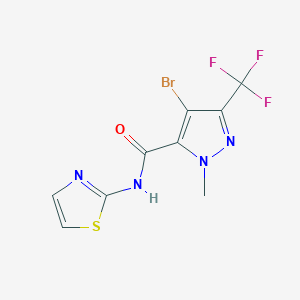![molecular formula C16H22N4O3 B4337836 N-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]-1-adamantanecarboxamide](/img/structure/B4337836.png)
N-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]-1-adamantanecarboxamide
Vue d'ensemble
Description
N-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]-1-adamantanecarboxamide is a compound that combines the structural features of pyrazole and adamantane Pyrazole is a five-membered heterocyclic aromatic ring containing two nitrogen atoms, while adamantane is a tricyclic hydrocarbon known for its stability and rigidity
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]-1-adamantanecarboxamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through cyclocondensation reactions involving hydrazine and a 1,3-dicarbonyl compound under acidic or basic conditions.
Alkylation: The ethyl group is introduced via an alkylation reaction using an appropriate alkyl halide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
N-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]-1-adamantanecarboxamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon, tin(II) chloride.
Nitrating Agents: Nitric acid, sulfuric acid.
Coupling Reagents: EDCI, HOBt.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Major Products
Reduction: Conversion of the nitro group to an amino group.
Substitution: Formation of various substituted pyrazole derivatives.
Oxidation: Oxidized derivatives of the adamantane moiety.
Applications De Recherche Scientifique
N-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]-1-adamantanecarboxamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an antiviral or anticancer agent.
Materials Science: The adamantane moiety imparts rigidity and stability, making the compound useful in the development of advanced materials and polymers.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions involving pyrazole derivatives.
Chemical Synthesis:
Mécanisme D'action
The mechanism of action of N-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]-1-adamantanecarboxamide depends on its specific application:
Antiviral Activity: The compound may inhibit viral replication by interfering with viral enzymes or proteins.
Anticancer Activity: It may induce apoptosis or inhibit cell proliferation by targeting specific molecular pathways involved in cancer cell growth.
Biological Interactions: The pyrazole ring can interact with various biological targets, including enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-[2-(4-amino-1H-pyrazol-1-yl)ethyl]-1-adamantanecarboxamide: Similar structure but with an amino group instead of a nitro group.
N-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-1-adamantanecarboxamide: Similar structure but with a chloro group instead of a nitro group.
N-[2-(4-methyl-1H-pyrazol-1-yl)ethyl]-1-adamantanecarboxamide: Similar structure but with a methyl group instead of a nitro group.
Uniqueness
N-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]-1-adamantanecarboxamide is unique due to the presence of the nitro group, which imparts distinct electronic and steric properties.
Propriétés
IUPAC Name |
N-[2-(4-nitropyrazol-1-yl)ethyl]adamantane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O3/c21-15(17-1-2-19-10-14(9-18-19)20(22)23)16-6-11-3-12(7-16)5-13(4-11)8-16/h9-13H,1-8H2,(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZPZEXVGBVIBFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NCCN4C=C(C=N4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-CHLORO-3-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]-N-(2,2,6,6-TETRAMETHYL-4-PIPERIDYL)ACETAMIDE](/img/structure/B4337756.png)
![N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-4-bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide](/img/structure/B4337758.png)

![4-{[3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]amino}-1-ethyl-1H-pyrazole-5-carboxamide](/img/structure/B4337775.png)


![N-[5-(aminocarbonyl)-1-methyl-1H-pyrazol-4-yl]-4-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide](/img/structure/B4337797.png)

![N-[5-(aminocarbonyl)-1-methyl-1H-pyrazol-4-yl]-4-bromo-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide](/img/structure/B4337803.png)
![4-{[2-(1-ADAMANTYL)ACETYL]AMINO}-1-ETHYL-1H-PYRAZOLE-3-CARBOXAMIDE](/img/structure/B4337818.png)
![2-CHLORO-N~1~-[2-(4-NITRO-1H-PYRAZOL-1-YL)ETHYL]ACETAMIDE](/img/structure/B4337823.png)
![N-{3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-1-adamantanecarboxamide](/img/structure/B4337830.png)
![N-[2,2-dimethyl-1-(1H-pyrazol-1-ylmethyl)propyl]-1-adamantanecarboxamide](/img/structure/B4337840.png)
![N-[1-(2,3,4,5,6-PENTAFLUOROBENZYL)-1H-PYRAZOL-3-YL]-1-ADAMANTANECARBOXAMIDE](/img/structure/B4337848.png)
